molecular formula C19H15Cl2N B12590827 Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- CAS No. 650605-34-8

Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-

Cat. No.: B12590827
CAS No.: 650605-34-8
M. Wt: 328.2 g/mol
InChI Key: WDRBZDXRDINKMM-KRWDZBQOSA-N
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Description

The compound Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is a pyridine derivative characterized by a chiral ethyl substituent at the 4-position of the pyridine ring. This substituent comprises two aryl groups: a 3,4-dichlorophenyl moiety and a phenyl group, with the stereocenter at the 2-position adopting the (2S) configuration.

Properties

CAS No.

650605-34-8

Molecular Formula

C19H15Cl2N

Molecular Weight

328.2 g/mol

IUPAC Name

4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]pyridine

InChI

InChI=1S/C19H15Cl2N/c20-18-7-6-16(13-19(18)21)17(15-4-2-1-3-5-15)12-14-8-10-22-11-9-14/h1-11,13,17H,12H2/t17-/m0/s1

InChI Key

WDRBZDXRDINKMM-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Hantzsch dihydropyridine synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The reaction conditions can be optimized to achieve high yields and purity, making it a preferred method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyridine derivatives can act as dual inhibitors of p38α MAPK and phosphodiesterase 4 (PDE4), enzymes involved in inflammatory pathways. For instance, compounds similar to pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- have been evaluated for their efficacy in reducing tumor necrosis factor-alpha (TNFα) release in various animal models. A study demonstrated that these compounds showed significant anti-inflammatory effects in preclinical trials involving rodents and monkeys .

Cholinesterase Inhibition

Pyridine derivatives have also been investigated for their cholinesterase inhibitory activities, which are crucial for treating neurodegenerative diseases such as Alzheimer's. A study highlighted the synthesis and biological evaluation of hydrazone-containing pyridinium salts that exhibited considerable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. This suggests that pyridine derivatives could be promising candidates for developing anti-Alzheimer's medications .

Case Study 1: Anti-inflammatory Potential

In a study published by the American Chemical Society, a pyridine derivative was tested for its ability to suppress TNFα release from stimulated whole blood samples in cynomolgus monkeys. The results indicated a potent suppression of TNFα release, showcasing the compound's potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridine derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and improve cell viability, indicating their potential role in neuroprotection and treatment of neurodegenerative disorders .

Mechanism of Action

The mechanism by which Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares structural motifs with several pharmacologically active agents, particularly in the arrangement of halogenated aryl groups and chiral centers . Below is a comparative analysis of key analogs:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Stereochemistry Biological Relevance
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- Pyridine 2-(3,4-Dichlorophenyl)-2-phenylethyl (2S) Potential CNS/Receptor ligand*
U-51754 () Acetamide 3,4-Dichlorophenyl, dimethylamino cyclohexyl Not specified Opioid receptor ligand
Sertraline Related Compound A () Tetralinamine 3,4-Dichlorophenyl (1R,4S) SSRI (antidepressant)
N-[4-chloro-3-...]pyrrole-3-carboxamide () Benzamide/piperidine 3,4-Dichlorophenyl, pentafluoroethyl (S)-configured Analgesic/Receptor modulator*

Functional Group Analysis

  • Halogenation : The 3,4-dichlorophenyl group is recurrent in compounds targeting central nervous system (CNS) receptors (e.g., sertraline, opioid analogs) due to its lipophilicity and affinity for hydrophobic binding pockets .
  • Chirality : The (2S) configuration in the target compound mirrors stereochemical specificity in drugs like sertraline, where enantiomers exhibit distinct pharmacokinetic and pharmacodynamic profiles .
  • Pyridine vs. Heterocyclic Cores : Unlike acetamide (U-51754) or tetralinamine (sertraline) backbones, the pyridine core may confer unique electronic properties, altering solubility or metabolic pathways .

Pharmacological and Receptor Binding Insights

Opioid Receptor Ligands ()

Compounds like U-51754 (acetamide derivative) and morphine analogs interact with mu (μ), kappa (κ), and sigma (σ) opioid receptors. However, pyridine-based structures may diverge in receptor selectivity or partial agonist activity, as seen with buprenorphine (mu partial agonist) .

Antidepressant and SSRI Analogues ()

The 3,4-dichlorophenyl group in sertraline analogs enhances serotonin reuptake inhibition. The target compound’s pyridine core could modulate serotonin or dopamine pathways if the dichlorophenyl moiety engages similar hydrophobic interactions .

Metabolic and Stability Considerations

Chlorinated aryl groups often resist oxidative metabolism, prolonging half-life. The (2S) configuration may influence enzymatic degradation, as seen in chiral drugs like levorphanol (μ agonist) vs. dextrorphan (inactive) .

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- (CAS Number: 650605-35-9) is a pyridine derivative that has garnered interest for its potential pharmacological applications. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is C19H17Cl2NC_{19}H_{17}Cl_{2}N with a molecular weight of 426.314 g/mol. Key chemical properties include:

PropertyValue
Molecular FormulaC19H17Cl2N
Molecular Weight426.314 g/mol
LogP6.191
PSA (Polar Surface Area)95.87

These properties suggest a lipophilic character, which may influence the compound's interaction with biological membranes and targets.

Antimicrobial Properties

Research indicates that pyridine derivatives often exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL . Although specific data on the antimicrobial efficacy of Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is limited, its structural analogs suggest potential in this area.

Anti-inflammatory Effects

Pyridine compounds have been noted for their anti-inflammatory properties. A related study found that certain pyridine derivatives inhibited pro-inflammatory cytokines with IC50 values in the low micromolar range . This suggests that Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- may also possess anti-inflammatory activity worth investigating.

Neuropharmacological Activity

The neuropharmacological profile of pyridine derivatives has been explored through various studies. A recent investigation into thioalkyl derivatives of pyridine showed promising results in terms of anticonvulsant and anxiolytic activities . While direct evidence for the neuropharmacological effects of Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is not yet available, its structural characteristics may suggest similar potential.

Case Studies

  • Antimicrobial Screening : In a study examining various pyridine derivatives against Klebsiella pneumoniae, a compound closely related to Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- demonstrated significant inhibitory activity with an AC50 value of approximately 0.99 μM . This highlights the potential for further exploration of this compound's antimicrobial properties.
  • Inflammation Models : Another study investigated the anti-inflammatory effects of pyridine derivatives in mouse models. Compounds exhibited marked reductions in TNFα production following treatment with specific pyridine analogs . This suggests that Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- could be evaluated for similar effects.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for predicting the biological activity of new compounds. The presence of the dichlorophenyl group in Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- likely enhances its binding affinity to biological targets due to increased electron density and steric effects.

Key Findings from SAR Studies

  • Substituent Effects : Variations in substituents on the pyridine ring can significantly alter biological activity.
  • Lipophilicity : Higher LogP values correlate with improved membrane permeability and bioavailability.

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